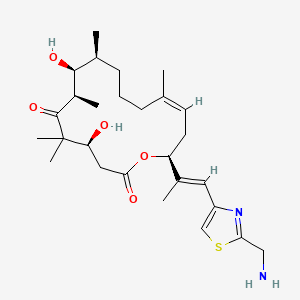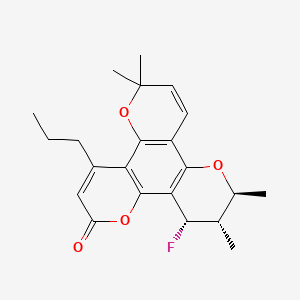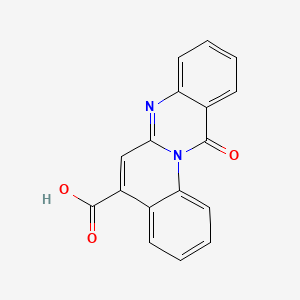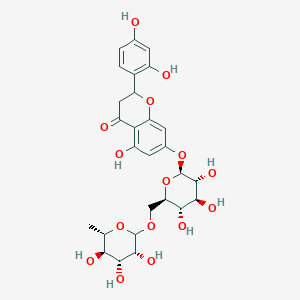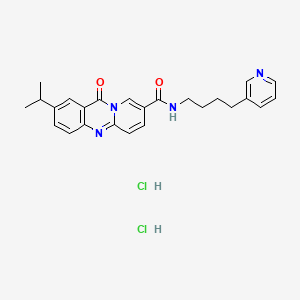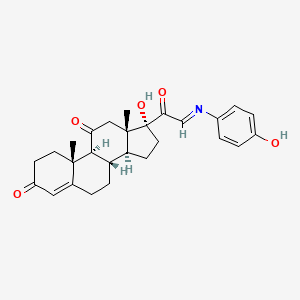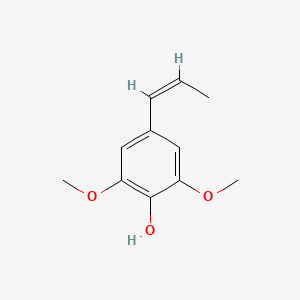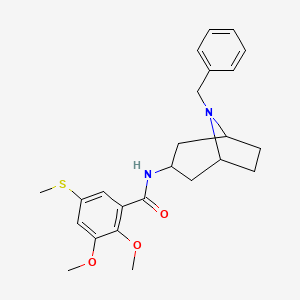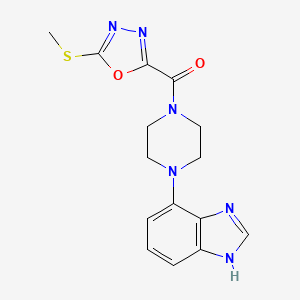
Sodium isopropyl phthalate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Sodium isopropyl phthalate is a chemical compound belonging to the class of phthalates, which are esters of phthalic acid. Phthalates are widely used as plasticizers, substances added to plastics to increase their flexibility, transparency, durability, and longevity. This compound is specifically used in various industrial applications due to its unique properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of sodium isopropyl phthalate typically involves the esterification of phthalic anhydride with isopropyl alcohol in the presence of a catalyst, followed by neutralization with sodium hydroxide. The reaction conditions include:
Temperature: 100-150°C
Catalyst: Sulfuric acid or p-toluenesulfonic acid
Reaction Time: 4-6 hours
Industrial Production Methods: In industrial settings, the production of this compound is carried out in large reactors with continuous stirring to ensure uniformity. The process involves:
- Mixing phthalic anhydride and isopropyl alcohol in the reactor.
- Adding the catalyst and maintaining the reaction temperature.
- Neutralizing the resulting ester with sodium hydroxide.
- Purifying the product through distillation or crystallization.
Análisis De Reacciones Químicas
Types of Reactions: Sodium isopropyl phthalate undergoes various chemical reactions, including:
Oxidation: Reacts with oxidizing agents to form phthalic acid derivatives.
Reduction: Can be reduced to phthalic acid or its derivatives under specific conditions.
Substitution: Undergoes nucleophilic substitution reactions with halides or other nucleophiles.
Common Reagents and Conditions:
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Nucleophiles: Halides, amines, alcohols.
Major Products:
Oxidation Products: Phthalic acid, isophthalic acid.
Reduction Products: Phthalic acid derivatives.
Substitution Products: Various substituted phthalates.
Aplicaciones Científicas De Investigación
Sodium isopropyl phthalate has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis and as a plasticizer in polymer chemistry.
Biology: Studied for its effects on biological systems, particularly its role as an endocrine disruptor.
Medicine: Investigated for its potential therapeutic applications and its effects on human health.
Industry: Utilized in the production of flexible plastics, coatings, and adhesives.
Mecanismo De Acción
The mechanism of action of sodium isopropyl phthalate involves its interaction with cellular receptors and enzymes. It acts as an endocrine disruptor by mimicking or inhibiting the action of natural hormones. The molecular targets include:
Nuclear Receptors: Estrogen receptors, androgen receptors.
Enzymes: Cytochrome P450 enzymes involved in hormone metabolism.
The pathways involved in its action include the disruption of hormone signaling and the alteration of gene expression, leading to various physiological effects.
Comparación Con Compuestos Similares
Sodium isopropyl phthalate can be compared with other phthalates such as:
- Dimethyl phthalate
- Diethyl phthalate
- Dibutyl phthalate
- Diisobutyl phthalate
Uniqueness: this compound is unique due to its specific ester group and sodium ion, which confer distinct chemical and physical properties. Compared to other phthalates, it has different solubility, reactivity, and biological effects, making it suitable for specific applications.
Propiedades
Número CAS |
66241-56-3 |
|---|---|
Fórmula molecular |
C11H11NaO4 |
Peso molecular |
230.19 g/mol |
Nombre IUPAC |
sodium;2-propan-2-yloxycarbonylbenzoate |
InChI |
InChI=1S/C11H12O4.Na/c1-7(2)15-11(14)9-6-4-3-5-8(9)10(12)13;/h3-7H,1-2H3,(H,12,13);/q;+1/p-1 |
Clave InChI |
UKPIIFXRIJHBGP-UHFFFAOYSA-M |
SMILES canónico |
CC(C)OC(=O)C1=CC=CC=C1C(=O)[O-].[Na+] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




